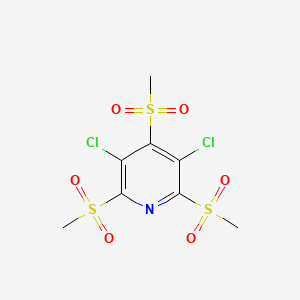
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine is a chlorinated heterocyclic compound with significant applications in organic synthesis. This compound is characterized by its pyridine ring substituted with chlorine atoms at positions 3 and 5, and methylsulfonyl groups at positions 2, 4, and 6. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of methylsulfonyl groups. One common method involves the reaction of 3,5-dichloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfonyl groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine involves its ability to undergo nucleophilic substitution and coupling reactions. The electron-deficient nature of the pyridine ring, due to the presence of chlorine and methylsulfonyl groups, makes it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new chemical bonds and create complex molecular structures.
類似化合物との比較
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Similar in structure but with fluorine atoms instead of methylsulfonyl groups.
Pentachloropyridine: Contains five chlorine atoms on the pyridine ring.
3-Chloro-2,4,5,6-tetrafluoropyridine: Another polyhalogenated pyridine derivative.
Uniqueness
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine is unique due to the presence of both chlorine and methylsulfonyl groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and industrial processes.
特性
CAS番号 |
32234-63-2 |
|---|---|
分子式 |
C8H9Cl2NO6S3 |
分子量 |
382.3 g/mol |
IUPAC名 |
3,5-dichloro-2,4,6-tris(methylsulfonyl)pyridine |
InChI |
InChI=1S/C8H9Cl2NO6S3/c1-18(12,13)6-4(9)7(19(2,14)15)11-8(5(6)10)20(3,16)17/h1-3H3 |
InChIキー |
PPDGREIILNYCMD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)S(=O)(=O)C)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


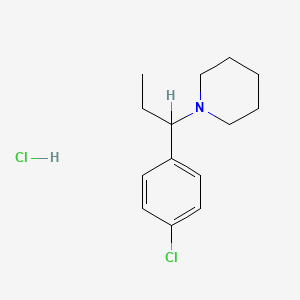
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
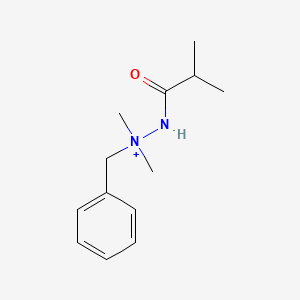
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

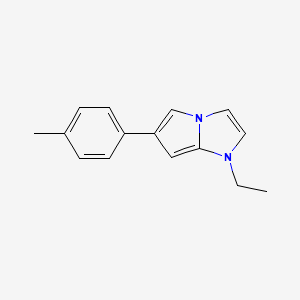
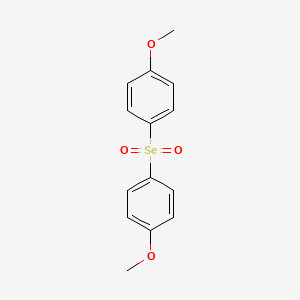
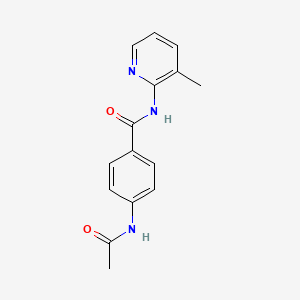
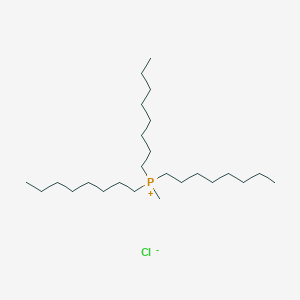

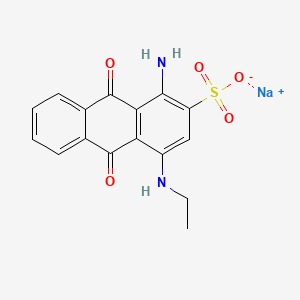
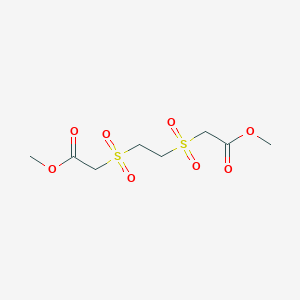
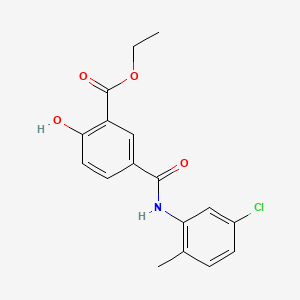
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
